ISOPROPYL N-PROPYL SULFIDE chemical and physical properties
ISOPROPYL N-PROPYL SULFIDE chemical and physical properties
Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Isopropyl n-propyl sulfide (1-(isopropylthio)propane) is an unsymmetrical dialkyl sulfide characterized by its penetrative sulfurous odor and high flammability. While structurally simple, it serves as a critical model compound in the study of thioether metabolism (S-oxidation) and as a volatile intermediate in the flavor and fragrance industry. This guide synthesizes its core physicochemical properties, synthetic pathways, and spectroscopic signatures to support precision in experimental design.
Chemical Identity & Structural Analysis
The compound features a central sulfur atom bridging a linear propyl chain and a branched isopropyl group. This asymmetry introduces distinct steric environments, influencing both its nucleophilicity and spectral characteristics.
| Parameter | Data |
| IUPAC Name | 1-(Propan-2-ylsulfanyl)propane |
| Common Synonyms | Isopropyl propyl sulfide; 2-Propyl propyl sulfide; 1-((1-Methylethyl)thio)propane |
| CAS Registry Number | 5008-73-1 |
| Molecular Formula | |
| Molecular Weight | 118.24 g/mol |
| SMILES | CCCSC(C)C |
| InChI Key | BDFDQOJJDDORSR-UHFFFAOYSA-N |
Physical & Chemical Properties
The following data represents consensus values from experimental and thermodynamic databases.
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 130–132 °C | @ 760 mmHg |
| Melting Point | -96.7 °C | (Estimate) |
| Density | 0.833 – 0.843 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.443 – 1.446 | @ 20 °C |
| Flash Point | 23 °C (73 °F) | Highly Flammable |
| Solubility | Insoluble in water | Soluble in EtOH, oils, ether |
| Vapor Pressure | ~10 mmHg | @ 25 °C (Estimate) |
Spectroscopic Characterization
Accurate identification relies on distinguishing the branched isopropyl signals from the linear propyl chain.
Nuclear Magnetic Resonance (NMR)
-
H NMR (300 MHz,
):-
2.95 (sept, 1H): The methine proton of the isopropyl group (
) is deshielded by sulfur and split into a septet. -
2.48 (t, 2H): The methylene protons adjacent to sulfur on the propyl chain (
). - 1.60 (m, 2H): The central methylene of the propyl chain.
- 1.26 (d, 6H): The gem-dimethyl protons of the isopropyl group.
- 1.00 (t, 3H): The terminal methyl of the propyl chain.
-
2.95 (sept, 1H): The methine proton of the isopropyl group (
-
C NMR (75 MHz,
):-
~41.0: Methine carbon (
). -
~34.0: Methylene carbon (
). - ~23.5: Isopropyl methyl carbons.
- ~23.0: Propyl central methylene.
- ~13.5: Propyl terminal methyl.
-
~41.0: Methine carbon (
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): m/z 118 (Distinct, though often not the base peak). -
Base Peak: m/z 43 (
) or m/z 75 ( ). -
Fragmentation: Characteristic loss of alkyl groups.
- (Loss of Propyl or Isopropyl radical).
- (Formation of propyl cation).
Synthesis & Production
The most robust synthetic route involves the Williamson-type nucleophilic substitution of an alkyl halide with a thiolate anion. This method is preferred for its high yield and specificity.
Protocol: Thiol Alkylation
-
Reagents: 2-Propanethiol (1.0 eq), 1-Bromopropane (1.1 eq), Sodium Ethoxide (NaOEt) or NaOH.
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium metal or NaOH in ethanol to generate the ethoxide/hydroxide base.
-
Add 2-Propanethiol dropwise at 0°C to form sodium 2-propanethiolate.
-
Add 1-Bromopropane slowly to the stirring thiolate solution.
-
Reflux for 2–4 hours to ensure completion (
mechanism). -
Workup: Quench with water, extract with ether, dry over
, and distill.
-
Synthesis Workflow Diagram
Figure 1: Nucleophilic substitution pathway for the synthesis of isopropyl n-propyl sulfide via thiolate intermediate.
Reactivity & Metabolism
As a dialkyl sulfide, the compound acts as a nucleophile and a reducing agent. Its metabolic fate is primarily governed by S-oxidation .
Oxidative Pathways
In biological systems (via Flavin-containing Monooxygenases - FMOs or Cytochrome P450) and synthetic applications (using
-
Sulfoxide Formation: Oxidation to 1-(isopropylsulfinyl)propane . This center becomes chiral, creating a racemic mixture of enantiomers.
-
Sulfone Formation: Further oxidation yields 1-(isopropylsulfonyl)propane , a highly stable, non-volatile solid/oil.
Metabolic Pathway Diagram
Figure 2: Sequential S-oxidation pathway relevant to metabolic degradation and synthetic derivatization.
Applications & Regulatory Status
-
Flavor & Fragrance: Used as a high-impact aroma chemical to impart sulfurous, onion, or tropical fruit notes.
-
Regulatory Note: While naturally occurring in some Allium species, its use as a direct food additive is strictly regulated. Some regulatory bodies classify it as "Not for flavor use" in its pure form due to potency and safety profiles, restricting it to use as an intermediate or in trace quantities within complex formulations.
-
-
Research: Serves as a standard for calibrating gas chromatography (GC) systems for sulfur detection and as a substrate for studying enzyme kinetics in sulfide oxidation.
Safety & Handling Protocols
Hazard Classification: Highly Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A).
Handling Procedures
-
Engineering Controls: Always handle within a certified chemical fume hood. The odor threshold is extremely low (ppb range); fugitive emissions will cause facility-wide evacuation if not contained.
-
PPE: Butyl rubber gloves (sulfides penetrate nitrile), chemical splash goggles, and flame-retardant lab coat.
-
Storage: Store under inert gas (
or Ar) in a flammables cabinet, away from oxidizing agents (peroxides, nitrates). -
Spill Management: Do not wash down the drain. Adsorb with activated carbon or vermiculite. Treat the waste with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the less odorous sulfoxide/sulfone before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Propane, 1-[(1-methylethyl)thio]- Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
The Good Scents Company. Isopropyl Propyl Sulfide Flavor and Fragrance Information. Retrieved from [Link]
- Organic Syntheses.General Procedure for Sulfide Synthesis via Thiol Alkylation. (Generalized reference for the described protocol).
-
European Chemicals Agency (ECHA). Registration Dossier: Sulfides and their hazard classifications. Retrieved from [Link]
